trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate
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Overview
Description
Trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it suitable for various industrial applications, particularly in textiles and inks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate involves multiple steps:
Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-6-sulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions.
Triazine Ring Formation: The resulting compound undergoes a reaction with 4-amino-6-chloro-1,3,5-triazine to form the triazine ring.
Sulfonation: Finally, the compound is sulfonated to enhance its solubility and stability.
Industrial Production Methods
Industrial production typically involves large-scale batch processes, ensuring consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the azo linkage, breaking it down into amines.
Substitution: Substitution reactions are common, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced fragments.
Substitution: Substituted triazine derivatives with varied functional groups.
Scientific Research Applications
Trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile dyeing, ink production, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its chromophoric azo linkage and the triazine ring. The azo linkage is responsible for its vibrant color, while the triazine ring enhances its stability and reactivity. The sulfonate groups increase its solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 7-({4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl}amino)-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Trisodium 1-amino-4-[[3-[[4-chloro-6-[(sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate stands out due to its unique combination of the azo linkage and triazine ring, providing both vibrant color and stability. Its multiple sulfonate groups enhance its solubility, making it highly versatile for various applications.
Properties
Molecular Formula |
C24H15ClN7Na3O10S3 |
---|---|
Molecular Weight |
762.0 g/mol |
IUPAC Name |
trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C24H18ClN7O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;;/q;3*+1/p-3 |
InChI Key |
IHVXOVVDYSKGMH-UHFFFAOYSA-K |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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